1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride
Overview
Description
1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride is a chemical compound that features a naphthalene ring attached to a diazepane ring via a carbonyl group
Preparation Methods
The synthesis of 1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride typically involves the reaction of naphthalene-2-carbonyl chloride with 1,4-diazepane in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the diazepane ring, forming new derivatives.
Scientific Research Applications
1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds or covalent bonds with active sites on proteins, leading to inhibition or activation of biological pathways. The naphthalene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride can be compared with similar compounds such as:
1-(Naphthalene-2-carbonyl)piperazine hydrochloride: This compound has a piperazine ring instead of a diazepane ring, which may result in different biological activities and chemical reactivity.
Naphthalene-2-carbonyl chloride: This is a precursor in the synthesis of this compound and can undergo similar chemical reactions.
Naphthalene-2-carbonitrile: This compound features a nitrile group instead of a carbonyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
1,4-diazepan-1-yl(naphthalen-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c19-16(18-10-3-8-17-9-11-18)15-7-6-13-4-1-2-5-14(13)12-15;/h1-2,4-7,12,17H,3,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPGJPHNGFYZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-19-2 | |
Record name | Methanone, (hexahydro-1H-1,4-diazepin-1-yl)-2-naphthalenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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